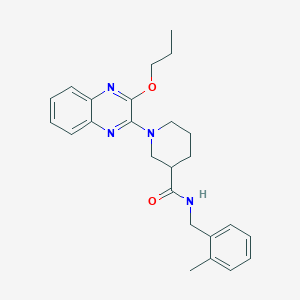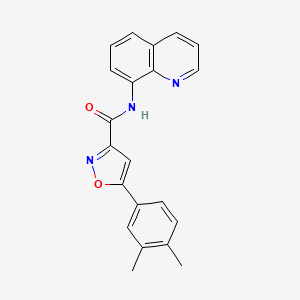![molecular formula C21H19NO4 B11312261 Ethyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11312261.png)
Ethyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-{[(7-méthyl-1-benzoxépine-4-yl)carbonyl]amino}benzoate d'éthyle est un composé organique complexe qui appartient à la classe des dérivés de benzoxépine. Ce composé se caractérise par sa structure unique, qui comprend un cycle benzoxépine fusionné à un ester benzoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-{[(7-méthyl-1-benzoxépine-4-yl)carbonyl]amino}benzoate d'éthyle implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle benzoxépine : Le cycle benzoxépine peut être synthétisé par une réaction de cyclisation impliquant un précurseur approprié tel que le 2-aminophénol et un aldéhyde ou une cétone en conditions acides ou basiques.
Estérification : L'ester benzoate est formé en faisant réagir le dérivé de benzoxépine avec de l'alcool éthylique en présence d'un catalyseur acide.
Amidation : La dernière étape consiste en l'amidation de l'ester avec une amine appropriée pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de 3-{[(7-méthyl-1-benzoxépine-4-yl)carbonyl]amino}benzoate d'éthyle peut impliquer des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela inclut l'utilisation de réacteurs à écoulement continu, le criblage à haut débit de catalyseurs et des techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-{[(7-méthyl-1-benzoxépine-4-yl)carbonyl]amino}benzoate d'éthyle peut subir diverses réactions chimiques, notamment :
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium
Nucléophiles : Halogènes, amines, thiols
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Le 3-{[(7-méthyl-1-benzoxépine-4-yl)carbonyl]amino}benzoate d'éthyle présente une large gamme d'applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du 3-{[(7-méthyl-1-benzoxépine-4-yl)carbonyl]amino}benzoate d'éthyle implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, ce qui entraîne une réduction de l'inflammation .
Applications De Recherche Scientifique
Chemistry: Ethyl 3-(7-Methyl-1-benzoxepine-4-amido)benzoate is used as a building block in organic synthesis, allowing for the creation of more complex molecules with potential pharmaceutical applications.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Due to its unique structure, the compound is explored for its potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of Ethyl 3-(7-Methyl-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Le 3-{[(7-méthyl-1-benzoxépine-4-yl)carbonyl]amino}benzoate d'éthyle peut être comparé à d'autres dérivés de benzoxépine et esters benzoates :
Dérivés de benzoxépine : Des composés comme l'acétate de 7-méthyl-1-benzoxépine-4-yle partagent une structure centrale similaire, mais diffèrent par leurs groupes fonctionnels, ce qui entraîne des variations dans leurs propriétés chimiques et biologiques.
Esters benzoates : Le benzoate d'éthyle et le benzoate de méthyle sont des esters plus simples qui n'ont pas le cycle benzoxépine, ce qui entraîne une réactivité et des applications différentes.
Conclusion
Le 3-{[(7-méthyl-1-benzoxépine-4-yl)carbonyl]amino}benzoate d'éthyle est un composé polyvalent qui possède un potentiel important dans divers domaines scientifiques. Sa structure et sa réactivité uniques en font un outil précieux pour les chercheurs en chimie, biologie, médecine et industrie.
Propriétés
Formule moléculaire |
C21H19NO4 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
ethyl 3-[(7-methyl-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO4/c1-3-25-21(24)16-5-4-6-18(13-16)22-20(23)15-9-10-26-19-8-7-14(2)11-17(19)12-15/h4-13H,3H2,1-2H3,(H,22,23) |
Clé InChI |
VTVVRCIOYBWEDE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)C)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11312180.png)
![2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11312186.png)
![4-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11312190.png)
![2-(3,4-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11312201.png)
![N-(4-methoxyphenyl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11312213.png)

![2-hydroxy-N-[1-(4-methoxyphenyl)ethyl]-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11312232.png)
![4-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B11312236.png)
![5-Chloro-3,6-dimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11312238.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B11312245.png)

![N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide](/img/structure/B11312257.png)
![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B11312268.png)
